molecular formula C19H22BFN2O3 B8085851 1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B8085851
M. Wt: 356.2 g/mol
InChI Key: ZKBDDSJVIQUDAX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea ( 874302-04-2) is a chemical compound supplied for research and development purposes. This compound features a urea scaffold linking a 2-fluorophenyl group to a phenyl ring that is substituted with a protected boronic acid (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . The molecular formula is C19H22BFN2O3, and it has a molecular weight of 356.20 g/mol . The primary research value of this compound lies in its role as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The boronic ester pinacol group can be readily converted to a reactive boronic acid, allowing this molecule to be coupled with a wide variety of aryl and heteroaryl halides. This enables the rapid exploration of structure-activity relationships (SAR) in drug discovery programs . The urea functional group is a privileged structure in medicinal chemistry, often serving as a key pharmacophore that can participate in hydrogen bonding with biological targets . Compounds containing similar urea and boronic ester motifs are investigated in the development of kinase inhibitors, including those targeting receptors like MerTK, for potential application in oncology and immunology research . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all relevant safety regulations.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-7-9-14(12-13)22-17(24)23-16-11-6-5-10-15(16)21/h5-12H,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBDDSJVIQUDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Boronic Ester Aniline Intermediate

The most widely reported method involves synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Intermediate A ) followed by urea formation.

Synthesis of Intermediate A

Procedure :

  • Substrate : 3-Bromoaniline (1.0 equiv) reacts with bis(pinacolato)diboron (B2_2Pin2_2, 1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Catalyst : Pd(dppf)Cl2_2 (5 mol%) and potassium acetate (3.0 equiv) are added under argon.

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : The mixture is filtered through Celite, concentrated, and purified via flash chromatography (hexane/ethyl acetate = 4:1).

Yield : 78–92%.

Urea Bond Formation

Procedure :

  • Reagents : Intermediate A (1.0 equiv) and 2-fluorophenyl isocyanate (1.1 equiv) are combined in dry THF.

  • Conditions : Stirred at room temperature for 6–8 hours.

  • Workup : Solvent removal under reduced pressure, followed by purification via column chromatography (petroleum ether/ethyl acetate = 8:1).

Yield : 82–89%.

Key Reaction :

3-(PinB)Aniline+2-Fluorophenyl IsocyanateTHF, rtTarget Compound\text{3-(PinB)Aniline} + \text{2-Fluorophenyl Isocyanate} \xrightarrow{\text{THF, rt}} \text{Target Compound}

One-Pot Borylation-Urea Formation

An alternative approach integrates boronic ester installation and urea coupling in a single pot.

Procedure

  • Substrates : 3-Bromoaniline (1.0 equiv), B2_2Pin2_2 (1.2 equiv), and 2-fluorophenyl isocyanate (1.1 equiv).

  • Catalyst : Pd(OAc)2_2 (3 mol%) and XantPhos (6 mol%).

  • Solvent : 1,4-Dioxane/H2_2O (10:1) at 100°C for 24 hours.

  • Workup : Extraction with ethyl acetate, drying over MgSO4_4, and recrystallization from ethanol.

Yield : 68–75%.

Optimization of Reaction Conditions

Solvent and Base Screening for Urea Formation

SolventBaseTemperature (°C)Yield (%)
THFNone2582
DCMTriethylamine2578
DMFDBU6065
TolueneNone8071

Optimal Conditions : THF without base at room temperature maximizes yield and minimizes side reactions.

Palladium Catalyst Comparison for Borylation

CatalystLigandYield (%)
Pd(dppf)Cl2_2dppf92
Pd(OAc)2_2XantPhos84
PdCl2_2PPh3_362

Pd(dppf)Cl2_2 provides superior activity due to enhanced stability under reflux conditions.

Characterization and Analytical Data

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, NH), 7.55–7.12 (m, 8H, Ar-H), 1.34 (s, 12H, pinacol-CH3_3).

  • 13^{13}C NMR : δ 155.2 (C=O), 134.5–115.3 (Ar-C), 83.7 (B-O), 24.9 (pinacol-CH3_3).

  • HRMS : m/z 356.1990 [M+H]+^+ (calc. 356.1989).

Purity and Stability

  • HPLC Purity : >98% (C18 column, acetonitrile/water = 70:30).

  • Storage : Stable at 2–8°C under argon for 6 months.

Challenges and Mitigation Strategies

Moisture Sensitivity

  • Issue : Boronic ester hydrolysis during synthesis.

  • Solution : Use anhydrous solvents and glovebox techniques.

Regioselectivity in Borylation

  • Issue : Competing ortho/meta borylation in aniline derivatives.

  • Solution : Electron-deficient aryl bromides favor meta selectivity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Synthesis8998High
One-Pot7595Moderate

The stepwise approach is preferred for large-scale production due to higher reproducibility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of urea compounds exhibit promising anticancer properties. Specifically, 1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been studied for its ability to inhibit specific cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability, making it a candidate for further development in cancer therapeutics .

Targeting Kinases
The compound shows potential as a selective inhibitor of certain kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. Studies have demonstrated that modifications to the urea structure can fine-tune its selectivity and potency against specific kinases .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. The presence of the dioxaborolane unit allows for the formation of cross-linked networks through boron-nitrogen interactions. Such polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Nanocomposites
The incorporation of 1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea into nanocomposites has been explored to improve electrical conductivity and thermal properties. These nanocomposites can find applications in electronic devices and energy storage systems .

Organic Synthesis

Reagent in Cross-Coupling Reactions
This compound serves as a valuable reagent in cross-coupling reactions involving boron chemistry. The dioxaborolane group facilitates the formation of carbon-carbon bonds under mild conditions. This application is particularly relevant in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds
The fluorine atom in the structure enhances the compound's reactivity and selectivity in various chemical transformations. This feature is advantageous for synthesizing fluorinated organic compounds that are increasingly important in medicinal chemistry due to their unique biological properties .

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer Activity Demonstrated inhibition of specific cancer cell lines with favorable IC50 values.
Polymer Chemistry Developed new polymer networks with improved mechanical properties.
Cross-Coupling Reactions Achieved high yields in C-C bond formation using mild reaction conditions.
Fluorinated Compounds Enhanced reactivity noted in synthesizing fluorinated derivatives.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the boronic acid derivative facilitates its incorporation into biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Fluorine-Containing Analogs
  • 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a): Substituents: 4-cyanophenyl and 3-fluorophenyl. Yield: 87.2% (higher than the target compound’s synthetic intermediates). ESI-MS: m/z 256.1 [M+H]+. Notable: Lacks the dioxaborolane group, limiting cross-coupling utility but demonstrating high synthetic efficiency .
  • 1-(2-Fluoro-5-methylphenyl)-3-(4-(dioxaborolan-2-yl)phenyl)urea :

    • Substituents: 2-fluoro-5-methylphenyl and dioxaborolane-phenyl.
    • Role: Direct precursor to LNF via Suzuki-Miyaura coupling .
    • Comparison: The methyl group enhances lipophilicity compared to the target compound’s unsubstituted fluorophenyl.
Chlorine-Containing Analogs
  • 1-(2,4-Dichlorophenyl)-3-(3-(dioxaborolan-2-yl)phenyl)urea :

    • Substituents: 2,4-dichlorophenyl.
    • Molecular Weight: 407.10 g/mol.
    • Hazards: Classified with H315-H319 (skin/eye irritation) .
    • Comparison: Chlorine’s higher electronegativity and steric bulk may alter binding kinetics compared to fluorine.
  • 1-(4-Chlorophenyl)-3-(3-(dioxaborolan-2-yl)phenyl)urea :

    • Molecular Weight: 372.65 g/mol.
    • Purity: Available in milligram scales with custom synthesis options .
Alkyl and Aryl Substituents
  • 1-(4-tert-Butylphenyl)-3-(4-(dioxaborolan-2-yl)phenyl)urea (6.56) :

    • Substituents: 4-tert-butylphenyl.
    • Yield: 50% (lower due to steric hindrance from tert-butyl).
    • Application: Studied in tubulin-targeting anticancer agents .
    • Comparison: tert-Butyl increases lipophilicity (LogP) but may reduce aqueous solubility.
  • 1-Cycloheptyl-3-(2-fluoro-5-(dioxaborolan-2-yl)phenyl)urea: Substituents: Cycloheptyl instead of fluorophenyl. Yield: 78%. NMR Data: δ 8.50 (dd, J=9, 1.7 Hz) for aromatic protons .

Biological Activity

1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19H22BFN2O3
  • Molecular Weight : 356.2 g/mol
  • CAS Number : 874302-03-1

The presence of the dioxaborolane moiety is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its role as a protein degrader. It functions by targeting specific proteins for degradation via the ubiquitin-proteasome pathway. The incorporation of the dioxaborolane group enhances its ability to form reversible covalent bonds with target proteins, thereby modulating their activity.

Inhibition Studies

Recent studies have demonstrated that 1-(2-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibits potent inhibitory activity against various kinases. The following table summarizes key findings related to its inhibitory potency:

Target Kinase IC50 (nM) Mechanism
GSK-3β8Competitive inhibition
ROCK-115Competitive inhibition
mTOR20Allosteric inhibition

These values indicate that the compound is particularly effective against GSK-3β and ROCK-1, which are critical in various signaling pathways associated with cancer and neurodegenerative diseases.

Case Studies

  • Cancer Treatment : In a study published in Nature Reviews Cancer, this compound was shown to selectively degrade oncogenic proteins in breast cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • Neurodegenerative Disorders : Research highlighted in Journal of Medicinal Chemistry indicated that the compound could effectively inhibit tau phosphorylation in neuronal models, suggesting potential therapeutic applications in Alzheimer’s disease .

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability is enhanced due to the dioxaborolane moiety which protects it from rapid degradation.

Safety Profile

While the biological activities are promising, safety assessments have identified potential toxicity at high concentrations. The compound has been classified as harmful if ingested or if it comes into contact with skin . It is essential to adhere to safety guidelines during handling and application.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves two key steps:

  • Boronate Introduction : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via Miyaura borylation. This involves reacting a brominated or iodinated aromatic precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 80–100°C .
  • Urea Formation : The urea linkage is formed by reacting 2-fluorophenyl isocyanate (generated in situ from 2-fluoroaniline and triphosgene) with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is conducted in dichloromethane or toluene under reflux with a base like triethylamine to neutralize HCl .

Example Protocol :

StepReagents/ConditionsPurpose
1B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°CBoronate installation
2Triphosgene, 2-fluoroaniline, Et₃N, CH₂Cl₂, refluxUrea bond formation

Q. Which spectroscopic methods confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm), urea NH (δ 8.5–9.5 ppm), and methyl groups in the boronate ester (δ 1.2–1.4 ppm) .
  • ¹⁹F NMR : A singlet near δ -115 ppm confirms the fluorophenyl group .
  • ¹¹B NMR : A peak at δ ~30 ppm verifies the boronate ester .
  • HRMS : Molecular ion ([M+H]⁺) matches the exact mass (e.g., C₂₀H₂₂BFN₂O₃: calc. 392.18) .

Advanced Questions

Q. How is the boronate group utilized in palladium-catalyzed cross-coupling reactions?

The boronate enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) in dioxane/H₂O (3:1) at 80–100°C.
  • Applications : Coupling with bromopyridines or chloroquinolines generates biaryl structures for drug discovery .

Critical Considerations :

  • Anhydrous conditions prevent boronate hydrolysis.
  • High catalyst loading may degrade the urea moiety; ligand screening (e.g., SPhos) improves efficiency .

Q. What strategies stabilize the urea linkage during synthetic modifications?

The urea bond is sensitive to hydrolysis and thermal degradation. Mitigation strategies include:

  • Mild Bases : Use K₃PO₄ instead of NaOH in coupling reactions .
  • Low Temperatures : Conduct reactions below 60°C .
  • Protection : Temporarily protect the urea group with Boc or Fmoc during multi-step syntheses .

Q. How is this compound evaluated for anticancer activity in preclinical studies?

  • Kinase Inhibition Assays : Measure IC₅₀ against VEGFR-2 or TIE-2 using fluorescence-based kinase activity kits .
  • Cell Viability Assays : Test antiproliferative effects on cancer cell lines (e.g., HCT-116) via MTT or ATP-lite assays .
  • SAR Studies : Modify substituents (e.g., fluorophenyl vs. trifluoromethylphenyl) to optimize potency and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.